2-(1-Prop-2-ynylpiperidin-4-yl)oxypyridine
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Overview
Description
2-(1-Prop-2-ynylpiperidin-4-yl)oxypyridine is a heterocyclic compound that features a piperidine ring bonded to a pyridine ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-ynylpiperidin-4-yl)oxypyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group is introduced via alkylation reactions, often using propargyl bromide as the alkylating agent.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving suitable precursors.
Coupling of Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through an oxygen atom, typically using etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Prop-2-ynylpiperidin-4-yl)oxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
Scientific Research Applications
2-(1-Prop-2-ynylpiperidin-4-yl)oxypyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Prop-2-ynylpiperidin-4-yl)oxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-1-yn-1-yl)pyridine: A structurally similar compound with a prop-1-ynyl group attached to a pyridine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyridine ring bonded to a pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
2-(1-Prop-2-ynylpiperidin-4-yl)oxypyridine is unique due to its specific structural arrangement, which combines the properties of both piperidine and pyridine rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
2-(1-prop-2-ynylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-9-15-10-6-12(7-11-15)16-13-5-3-4-8-14-13/h1,3-5,8,12H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWLIRSFKNGOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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